molecular formula C54H103NO7S B1257271 N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylcysteine CAS No. 70512-46-8

N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylcysteine

Cat. No. B1257271
CAS RN: 70512-46-8
M. Wt: 910.5 g/mol
InChI Key: PZFZLRNAOHUQPH-DJBVYZKNSA-N
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Description

N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylcysteine, also known as PP2A activator, is a lipid molecule that has been found to have significant effects on cellular signaling pathways. This molecule has been studied extensively in recent years, and its potential applications in scientific research have been explored.

Scientific Research Applications

B-Lymphocyte Activation and Immunomodulation

Research has demonstrated that synthetic analogues of N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylcysteine act as potent B-lymphocyte mitogens, both in vitro and in vivo. These compounds, including tripalmitoyl cysteine, have shown significant mitogenic activity toward mouse spleen cell cultures, not dependent on the presence of serum, and have induced splenomegaly and polyclonal B-cell activation when injected into mice (Johnson et al., 1983). This highlights their potential as immunomodulatory agents.

Toll-like Receptor 2 Agonists and Vaccine Development

N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylcysteine, known as a Toll-like receptor 2 (TLR2) agonist when incorporated into peptide vaccines, has been used to enhance vaccine efficacy. An improved method for synthesizing lipopeptide TLR2-agonists employing click chemistry has been developed, facilitating the preparation of self-adjuvanting lipopeptides for vaccine use (Wright et al., 2013). This method represents a significant advancement in the development of novel vaccine adjuvants.

Immune Activation and Adjuvant Properties

N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylcysteine derivatives have been synthesized and shown to activate macrophages and B-cells effectively. These lipopeptides, derived from the immunologically active N-terminus of bacterial lipoprotein, have proven to be potent macrophage and B-cell activators, serving as non-toxic, non-pyrogenic immune adjuvants in combination with antigens and haptens (Metzger et al., 2009). Their application extends to enhancing the immune response, underlining their significance in vaccine formulation and immunotherapy.

properties

IUPAC Name

(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H103NO7S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-51(56)55-50(54(59)60)48-63-47-49(62-53(58)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)46-61-52(57)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h49-50H,4-48H2,1-3H3,(H,55,56)(H,59,60)/t49?,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFZLRNAOHUQPH-GOOVXGPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H103NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401007550
Record name S-[2,3-Bis(hexadecanoyloxy)propyl]-N-(1-hydroxyhexadecylidene)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401007550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

910.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylcysteine

CAS RN

87420-41-5
Record name Tripalmitoyl-S-glycerylcysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87420-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Bis(palmitoyloxy)-2-propyl-1-palmitoylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087420415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-[2,3-Bis(hexadecanoyloxy)propyl]-N-(1-hydroxyhexadecylidene)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401007550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-.ALPHA.-PALMITOYL-S-(2,3-BIS(PALMITOYLOXY)-(2RS)-PROPYL)-L-CYSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3PDV16IN3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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